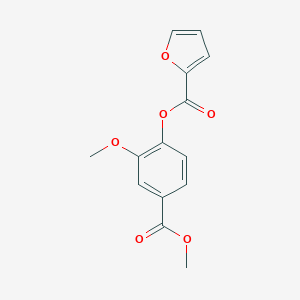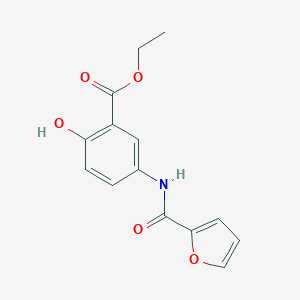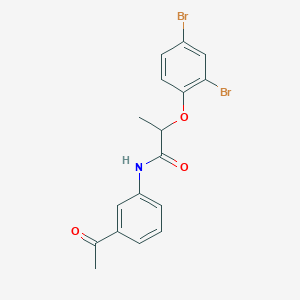![molecular formula C21H19ClN2O3S B309284 4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690550, and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CP-690550 involves the inhibition of the Janus kinase (JAK) pathway. This pathway is involved in the signaling of various cytokines and growth factors, which are important for immune cell function. By inhibiting this pathway, CP-690550 can suppress the activity of immune cells and reduce inflammation.
Biochemical and Physiological Effects
CP-690550 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. CP-690550 has also been found to reduce the activity of T cells and B cells, which are important for immune function.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690550 has several advantages for use in lab experiments. It has been found to have a high degree of specificity for the JAK pathway, which makes it a useful tool for studying the role of this pathway in immune cell function. CP-690550 also has a long half-life, which allows for sustained inhibition of the JAK pathway.
However, there are also limitations to the use of CP-690550 in lab experiments. It has been found to have off-target effects on other pathways, which can complicate the interpretation of results. CP-690550 also has the potential to cause toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on CP-690550. One area of focus is the development of more specific JAK inhibitors that can avoid off-target effects. Another area of focus is the study of the long-term effects of CP-690550 on immune function and overall health. Additionally, there is a need for more research on the potential use of CP-690550 in the treatment of autoimmune diseases and organ transplant rejection.
Conclusion
In conclusion, CP-690550 is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases and organ transplant rejection. CP-690550 inhibits the JAK pathway, which is involved in immune cell function, and has various biochemical and physiological effects. While there are advantages and limitations to the use of CP-690550 in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
CP-690550 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-chloro-3-nitrobenzoic acid, 2-phenylethylamine, and phenylsulfonyl chloride. The process involves the conversion of these reagents into the final product, CP-690550, through a series of chemical reactions, including nitration, reduction, and sulfonation.
Applications De Recherche Scientifique
CP-690550 has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CP-690550 has also been studied for its potential use in the treatment of organ transplant rejection.
Propriétés
Nom du produit |
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
Formule moléculaire |
C21H19ClN2O3S |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
3-(benzenesulfonamido)-4-chloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-12-11-17(21(25)23-14-13-16-7-3-1-4-8-16)15-20(19)24-28(26,27)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,23,25) |
Clé InChI |
ZYKWTWUGINROQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)



![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)